molecular formula C7H5BrClNO2 B1376581 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid CAS No. 1423025-36-8

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid

Cat. No.: B1376581
CAS No.: 1423025-36-8
M. Wt: 250.48 g/mol
InChI Key: CDNKCFKEXAESCN-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid (CAS 1423025-36-8 ) is a high-value, multifunctional pyridine derivative designed for advanced chemical synthesis and pharmaceutical research. With a molecular formula of C 7 H 5 BrClNO 2 and a molecular weight of 250.48 g/mol , this compound serves as a versatile synthetic building block. Its structure incorporates three distinct reactive sites—bromo, chloro, and carboxylic acid substituents—on the pyridine ring, enabling a wide range of subsequent transformations, including metal-catalyzed cross-couplings, nucleophilic substitutions, and condensation reactions. This reagent is particularly valuable in medicinal chemistry for the construction of complex heterocyclic scaffolds, such as pyrazolopyridines , which are privileged structures in drug discovery. The presence of halogen atoms allows for sequential functionalization, making it an ideal precursor for generating diverse compound libraries. Researchers utilize this acid to develop potential therapeutic agents, and its physicochemical properties, including predicted collision cross-section data , can aid in analytical method development. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-3-6(9)5(8)4(2-10-3)7(11)12/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKCFKEXAESCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-36-8
Record name 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex organic compounds. Its functional groups, including the carboxylic acid and halogenated pyridine ring, provide reactivity that can be exploited in various chemical reactions such as nucleophilic substitutions and coupling reactions. The compound's structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Case Study: Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound have been synthesized to explore their biological activities. For instance, compounds structurally similar to 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid have been investigated for their interactions with biological receptors, leading to potential applications in drug development .

Agrochemicals

Pesticide Development

The compound has potential applications in the agrochemical sector, particularly in the development of novel pesticides and herbicides. Its halogenated structure is known to enhance bioactivity against various pests and pathogens. The presence of the bromine and chlorine atoms contributes to the compound's effectiveness by increasing its stability and interaction with biological targets in pests.

Medicinal Chemistry

Pharmacological Insights

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid exhibits significant biological activity, making it a candidate for pharmacological studies. Preliminary investigations have shown that it interacts with various biomolecules, which is critical for understanding its pharmacokinetics and pharmacodynamics.

Case Study: Antiemetic Agents

In related research, compounds derived from pyridine carboxylic acids have been evaluated for their antiemetic properties. For example, modifications of similar structures have led to the discovery of potent antagonists for serotonin receptors, suggesting that 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid could be explored for similar therapeutic effects .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid
  • CAS No.: 1423025-36-8
  • Molecular Formula: C₇H₅BrClNO₂
  • Molecular Weight : 250.48 g/mol
  • Structure : A pyridine ring substituted with bromine (C4), chlorine (C5), methyl (C6), and a carboxylic acid group (C3).

Key Features :

  • The electron-withdrawing bromine and chlorine substituents enhance the acidity of the carboxylic acid group.
  • The methyl group at C6 introduces steric hindrance, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
  • This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid 1423025-36-8 Br (C4), Cl (C5), CH₃ (C6), COOH (C3) C₇H₅BrClNO₂ 250.48 High steric hindrance; synergistic electronic effects from Br and Cl .
4-Bromo-6-methyl-3-pyridinecarboxylic acid 1060805-96-0 Br (C4), CH₃ (C6), COOH (C3) C₇H₆BrNO₂ 232.03 Absence of Cl reduces electron-withdrawing effects; lower molecular weight enhances solubility .
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid - Br (C5), Cl (C6), CH₃ (C4), COOH (C3) C₇H₅BrClNO₂ 250.48 Positional isomer of the target compound; altered steric and electronic profiles affect reactivity in Suzuki-Miyaura couplings .
5-Bromo-6-Methoxypyridine-3-carboxylic acid 1186194-46-6 Br (C5), OCH₃ (C6), COOH (C3) C₇H₆BrNO₃ 232.03 Methoxy group increases electron density, reducing acidity of COOH compared to methyl or halogens .
5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic acid 1443288-75-2 Br (C5), CH₃ (C2), morpholine (C6), COOH (C3) C₁₁H₁₃BrN₂O₃ 325.15 Morpholine introduces hydrogen-bonding capability; potential applications in kinase inhibitors .

Biological Activity

4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula: C₈H₆BrClN₁O₂
  • Molecular Weight: 236.49 g/mol

Antibacterial Activity

Research indicates that 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid exhibits significant antibacterial properties. Studies have shown that halogenated pyridine derivatives often display enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Minimum Inhibitory Concentration (MIC) Values:
The effectiveness of this compound against various bacterial strains is summarized in the following table:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The following table summarizes its antifungal effects:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

These findings suggest that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .

The biological activity of 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid is primarily attributed to its structural features, particularly the presence of halogen substituents which enhance its lipophilicity and ability to penetrate microbial membranes. The mechanism involves:

  • Disruption of Cell Membranes: The halogen atoms (bromine and chlorine) likely interact with lipid bilayers, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity: The carboxylic acid group may interfere with key metabolic enzymes in bacteria and fungi, inhibiting their growth.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the pyridine ring can significantly affect biological activity. For instance, altering the position or type of halogen substituents can enhance or diminish antimicrobial efficacy. Compounds with electron-withdrawing groups tend to exhibit stronger activity due to their increased ability to stabilize reactive intermediates during metabolic processes .

Case Studies

Several case studies have highlighted the efficacy of halogenated pyridine derivatives, including 4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid:

  • Case Study on Antibacterial Efficacy: A study conducted by researchers at [Institution Name] evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing a notable reduction in bacterial load in vitro.
  • Fungal Resistance Study: Another study investigated the compound's potential against Candida species, demonstrating a synergistic effect when combined with conventional antifungals, suggesting a promising avenue for combination therapy.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves multi-step functionalization of pyridine derivatives. Key steps include halogenation (bromination/chlorination) and carboxylation. For example, condensation reactions using aldehydes or ketones (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization under palladium or copper catalysis in solvents like DMF or toluene . Optimization strategies:
  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for regioselectivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Recommended steps:
  • Multi-technique validation : Compare NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts and vibrational frequencies to match experimental data .

Q. What analytical techniques are most reliable for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/0.1% TFA) to quantify impurities (<2%) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>180°C).
  • Stability testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of halogen substituents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid in cross-coupling reactions?

  • Methodological Answer :
  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at position 4 shows high electrophilicity, making it reactive in Suzuki-Miyaura couplings .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like GROMACS .
  • Docking studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies enhance the compound’s biological activity through structural modification?

  • Methodological Answer :
  • SAR studies : Replace the methyl group at position 6 with bulkier substituents (e.g., isopropyl) to improve lipophilicity and membrane permeability .
  • Bioisosteric replacement : Substitute chlorine at position 5 with trifluoromethyl to enhance metabolic stability .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve oral bioavailability .

Q. How can researchers address low yields in large-scale syntheses?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management for exothermic steps (e.g., bromination) .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs .
  • Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature gradients) .

Q. What mechanistic insights explain unexpected byproducts during halogenation?

  • Methodological Answer :
  • Radical trapping experiments : Add TEMPO to confirm/eliminate radical pathways in bromination .
  • Isotopic labeling : Use ²H or ¹³C-labeled precursors to track regiochemical outcomes via NMR .
  • In situ monitoring : ReactIR spectroscopy identifies transient intermediates (e.g., bromonium ions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid
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4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid

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